molecular formula C15H23BrClN3O B3947790 N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride

N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride

Cat. No. B3947790
M. Wt: 376.72 g/mol
InChI Key: SMMCCFKWUMNCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride, also known as BRL-15572, is a chemical compound that has been studied for its potential use in treating various medical conditions. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This modulation may help to reduce anxiety and improve mood in individuals with certain medical conditions.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal studies. These effects include increased levels of dopamine and serotonin in the brain, as well as improved cognitive function and reduced anxiety-like behaviors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, there are also limitations to using this compound, including the fact that its effects may vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride, including further studies on its mechanism of action, as well as its potential use in treating other medical conditions. Additionally, more research is needed to determine the optimal dose and duration of treatment for this compound, as well as its potential side effects and interactions with other medications.
In conclusion, this compound is a promising compound that has been studied extensively for its potential use in treating various medical conditions. While there is still much to learn about this compound, its unique mechanism of action and biochemical and physiological effects make it a promising candidate for further research.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride has been studied extensively for its potential use in treating various medical conditions, including anxiety disorders, depression, and schizophrenia. In animal studies, this compound has been found to have anxiolytic and antipsychotic effects, which makes it a promising candidate for further research.

properties

IUPAC Name

N-(4-bromophenyl)-3-(4-ethylpiperazin-1-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O.ClH/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14;/h3-6H,2,7-12H2,1H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMCCFKWUMNCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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